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molecular formula C12H14N2O2 B192812 4-Methyl-2-propyl-1H-benzo[d]imidazole-6-carboxylic acid CAS No. 152628-03-0

4-Methyl-2-propyl-1H-benzo[d]imidazole-6-carboxylic acid

Cat. No. B192812
M. Wt: 218.25 g/mol
InChI Key: XWAJTVCEILFDGU-UHFFFAOYSA-N
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Patent
US08637676B2

Procedure details

Sulfuric acid (12 mL, 0.22 mol) was added to 7-methyl-2-propyl-3H-benzoimidazole-5-carboxylic acid (30 g, 136 mmol) dissolved in MeOH (670 mL, 16 mol). The mixture was refluxed for 36 hours and concentrated in vacuo. The recovered material was dissolved in 500 mL EtOAc and washed with a saturated NaHCO3 solution. The organic layer was dried over MgSO4 and concentrated to provide Intermediate (7a) as a brown solid (29.1 g). MS m/z: [M+H+] calcd for C13H16N2O2, 233.1. found 233.2.
Quantity
12 mL
Type
reactant
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step One
Name
Quantity
670 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
S(=O)(=O)(O)O.[CH3:6][C:7]1[C:12]2[N:13]=[C:14]([CH2:16][CH2:17][CH3:18])[NH:15][C:11]=2[CH:10]=[C:9]([C:19]([OH:21])=[O:20])[CH:8]=1.[CH3:22]O>>[CH3:22][O:20][C:19]([C:9]1[CH:8]=[C:7]([CH3:6])[C:12]2[N:13]=[C:14]([CH2:16][CH2:17][CH3:18])[NH:15][C:11]=2[CH:10]=1)=[O:21]

Inputs

Step One
Name
Quantity
12 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
30 g
Type
reactant
Smiles
CC1=CC(=CC2=C1N=C(N2)CCC)C(=O)O
Step Two
Name
Quantity
670 mL
Type
reactant
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was refluxed for 36 hours
Duration
36 h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
The recovered material was dissolved in 500 mL EtOAc
WASH
Type
WASH
Details
washed with a saturated NaHCO3 solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
COC(=O)C1=CC2=C(N=C(N2)CCC)C(=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 29.1 g
YIELD: CALCULATEDPERCENTYIELD 92.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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